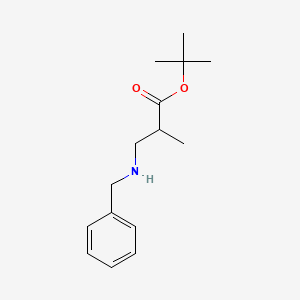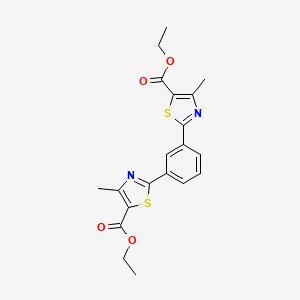
2,4-Dimethoxyphenylzinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethoxyphenylzinc bromide is a chemical compound with the molecular formula C8H9BrO2Zn. It is widely used in various fields, including organic synthesis, catalysis, and pharmaceutical research. This compound is typically available as a 0.50 M solution in tetrahydrofuran (THF), which is a common solvent used in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,4-Dimethoxyphenylzinc bromide can be synthesized through the reaction of 2,4-dimethoxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and controlled environments to ensure consistency and quality. The process often includes steps for purification and quality control to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethoxyphenylzinc bromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form phenols.
Substitution: It participates in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling. Typical conditions involve the use of THF as a solvent and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Applications De Recherche Scientifique
2,4-Dimethoxyphenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4-dimethoxyphenylzinc bromide involves its role as a nucleophile in various chemical reactions. The zinc atom coordinates with the bromide and the aromatic ring, facilitating the transfer of the phenyl group to other molecules. This coordination enhances the reactivity of the compound in cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylzinc bromide: Similar in structure but lacks the methoxy groups, making it less reactive in certain reactions.
2,4-Dimethoxyphenylmagnesium bromide: Similar in reactivity but uses magnesium instead of zinc, which can affect the reaction conditions and outcomes.
Uniqueness
2,4-Dimethoxyphenylzinc bromide is unique due to the presence of methoxy groups on the aromatic ring, which can influence its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propriétés
IUPAC Name |
bromozinc(1+);1,3-dimethoxybenzene-6-ide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.BrH.Zn/c1-9-7-4-3-5-8(6-7)10-2;;/h3-4,6H,1-2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKIKXZETAQBFP-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=[C-]C=C1)OC.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-[(E)-[(4-BROMO-2-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL](/img/structure/B6361333.png)

